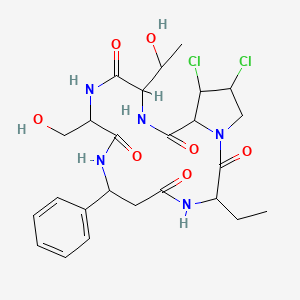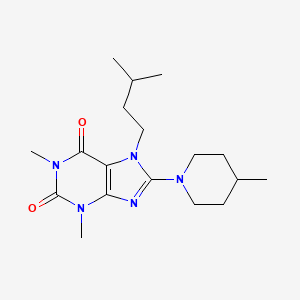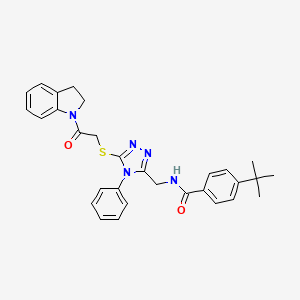
4-(tert-butyl)-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-butyl)-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C30H31N5O2S and its molecular weight is 525.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Polymer Applications
Compounds with tert-butyl groups and related benzamide structures have been synthesized and explored for their applications in creating new polyamide materials. These materials often exhibit desirable properties such as high thermal stability and solubility in various solvents, making them suitable for advanced technological applications, including the production of flexible and tough films used in electronics and material science. For example, polyamides derived from tert-butylcatechol and aromatic diamines or dicarboxylic acids have shown significant promise in these areas (Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).
Antimicrobial and Larvicidal Activities
Research into compounds containing tert-butyl and triazole groups has demonstrated antimicrobial and larvicidal properties. These findings suggest potential applications in developing new agents for controlling microbial pathogens and mosquito populations, which are vectors for many infectious diseases. Novel triazinone derivatives, for instance, have been prepared and evaluated for their growth inhibition properties against bacterial and fungal pathogens, as well as their mosquito larvicidal activity (Kumara et al., 2015).
Antitumor Activity
The presence of indole and triazole moieties in compounds has been associated with antitumor activities. Such compounds have been synthesized and their crystal structures determined, showing effectiveness against specific cancer cell lines. This indicates the potential use of similar structures in cancer research, where they could serve as the basis for developing new anticancer drugs. The antitumor activity of related compounds has been demonstrated in studies, highlighting their potential efficacy against the Hela cell line, for instance (叶姣 et al., 2015).
Imaging and Diagnostic Applications
Compounds incorporating benzamide and related heterocyclic structures have been explored for their utility in medical imaging and diagnostics, particularly in the synthesis of complexing agents for radiolabeling and imaging purposes. The development of gallium(III) complexes with monoamide derivatives shows how structural analogs can be used in designing agents for PET imaging, contributing to advancements in diagnostic techniques (Shetty et al., 2010).
Mechanism of Action
Based on the structural features of this compound, it appears to contain an indolin-2-one core . Indolin-2-one derivatives have been studied for their antitumor activities . They have shown promising inhibitory effects against several tyrosine kinases, including the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR) . These receptors play important roles in many of the signal transduction processes that control cell growth, differentiation, mitosis, and apoptosis .
properties
IUPAC Name |
4-tert-butyl-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N5O2S/c1-30(2,3)23-15-13-22(14-16-23)28(37)31-19-26-32-33-29(35(26)24-10-5-4-6-11-24)38-20-27(36)34-18-17-21-9-7-8-12-25(21)34/h4-16H,17-20H2,1-3H3,(H,31,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRCEACOVIVHIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)N4CCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Oxan-4-yloxy)pyridin-2-yl]methanamine](/img/structure/B2725501.png)

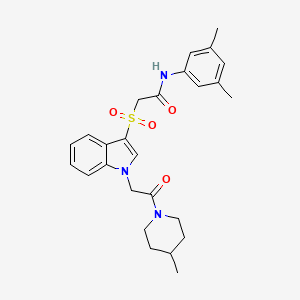

![2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride](/img/structure/B2725510.png)
![Ethyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/no-structure.png)
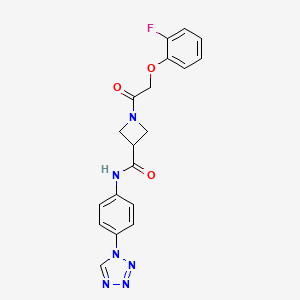
![N-(3-fluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2725514.png)
![(E)-2,5-dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2725515.png)
![4-[(2,4-Dichlorobenzyl)oxy]-3-iodobenzaldehyde](/img/structure/B2725516.png)
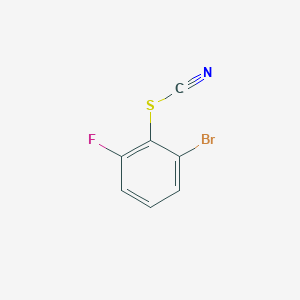
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-cyanobenzamide](/img/structure/B2725521.png)
